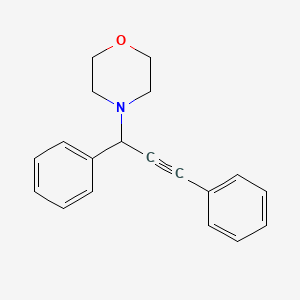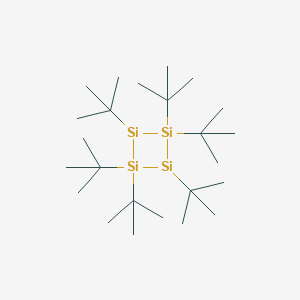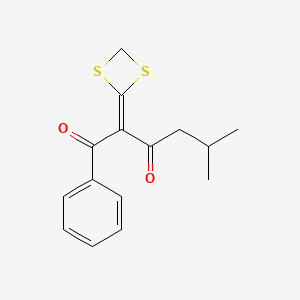![molecular formula C10H11NO3 B14309053 (E)-N-[(2-Methoxyphenyl)methylidene]glycine CAS No. 111802-22-3](/img/structure/B14309053.png)
(E)-N-[(2-Methoxyphenyl)methylidene]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[(2-Methoxyphenyl)methylidene]glycine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a glycine moiety through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2-Methoxyphenyl)methylidene]glycine typically involves the condensation of 2-methoxybenzaldehyde with glycine. This reaction is often carried out in the presence of a suitable catalyst under reflux conditions. The general reaction scheme is as follows:
2-Methoxybenzaldehyde+Glycine→this compound
Common catalysts used in this reaction include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide. The reaction is usually performed in a solvent like ethanol or methanol to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(E)-N-[(2-Methoxyphenyl)methylidene]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of N-(2-methoxyphenyl)methylamine.
Substitution: Formation of compounds with substituted phenyl rings.
科学的研究の応用
Chemistry
In organic synthesis, (E)-N-[(2-Methoxyphenyl)methylidene]glycine serves as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the activity of enzymes involved in amino acid metabolism.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which (E)-N-[(2-Methoxyphenyl)methylidene]glycine exerts its effects involves its interaction with specific molecular targets. The methoxy group and the imine moiety can participate in hydrogen bonding and other non-covalent interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (E)-N-[(2-Hydroxyphenyl)methylidene]glycine
- (E)-N-[(2-Chlorophenyl)methylidene]glycine
- (E)-N-[(2-Nitrophenyl)methylidene]glycine
Uniqueness
(E)-N-[(2-Methoxyphenyl)methylidene]glycine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it different from its analogs with other substituents.
特性
CAS番号 |
111802-22-3 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC名 |
2-[(2-methoxyphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13/h2-6H,7H2,1H3,(H,12,13) |
InChIキー |
AICITFDZEPIQQT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C=NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)


![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)




![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)


